Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the intermediate with acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Pyrazole derivatives: Compounds containing the pyrazole ring with various functional groups.
Triazole derivatives: Compounds featuring the triazole ring with different substituents.
Uniqueness
The uniqueness of Acetamide, 2-[[5-(1-ethyl-1H-pyrazol-4-yl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-methylethyl)-N-phenyl- lies in its combination of functional groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1134723-33-3 |
---|---|
Molecular Formula |
C21H26N6OS |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[5-(1-ethylpyrazol-4-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H26N6OS/c1-5-12-26-20(17-13-22-25(6-2)14-17)23-24-21(26)29-15-19(28)27(16(3)4)18-10-8-7-9-11-18/h5,7-11,13-14,16H,1,6,12,15H2,2-4H3 |
InChI Key |
VFVNUDFECBMNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(N2CC=C)SCC(=O)N(C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.